SSR180711
Übersicht
Beschreibung
SSR180711, chemisch bekannt als 1,4-Diazabicyclo[3.2.2]nonan-4-carbonsäure, 4-Bromphenylester, ist ein neuartiger selektiver partieller Agonist des Alpha-7-Subtyps der nikotinischen Acetylcholinrezeptoren. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von kognitiven Defiziten, die mit Schizophrenie verbunden sind .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 1,4-Diazabicyclo[3.2.2]nonan. Darauf folgt die Veresterung der Carboxylgruppe mit 4-Bromphenol. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines geeigneten Lösungsmittels, wie z. B. Dichlormethan, und eines Kupplungsmittels wie Dicyclohexylcarbodiimid, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden sind nicht weit verbreitet dokumentiert, aber die Synthese folgt wahrscheinlich ähnlichen Schritten mit Optimierungen für die Produktion im großen Maßstab.
Wissenschaftliche Forschungsanwendungen
Chemie: Als selektiver partieller Agonist dient er als wertvolles Werkzeug zur Untersuchung der Alpha-7-Nikotin-Acetylcholinrezeptoren.
Biologie: Die Verbindung wird verwendet, um die Rolle von Alpha-7-Rezeptoren bei der Neurotransmission und synaptischen Plastizität zu untersuchen.
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, machen die einzigartigen Eigenschaften der Verbindung sie zu einem Kandidaten für weitere Forschungs- und Entwicklungsaktivitäten in der pharmazeutischen Industrie.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den Alpha-7-Subtyp der nikotinischen Acetylcholinrezeptoren bindet und ihn teilweise aktiviert. Diese Aktivierung führt zu einer verstärkten glutamatergischen Neurotransmission, Acetylcholinausschüttung und Langzeitpotenzierung im Hippocampus . Die partielle Agonistenaktivität der Verbindung stellt sicher, dass sie keine Desensibilisierung der Rezeptoren verursacht, was sie zu einem vielversprechenden Kandidaten für die langfristige therapeutische Anwendung macht.
Wirkmechanismus
Target of Action
SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptors (n-AChRs) . These receptors are primarily found in the brain and are involved in a variety of neurological processes.
Mode of Action
This compound interacts with its target, the α7 n-AChRs, by binding to them with high affinity . This binding results in the activation of the receptor, leading to an increase in the receptor’s activity . As a partial agonist, this compound doesn’t fully activate the receptor but enhances its response to natural ligands.
Biochemical Pathways
The activation of α7 n-AChRs by this compound affects several biochemical pathways. It increases glutamatergic neurotransmission, leading to an increase in the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents evoked in CA1 pyramidal cells . This modulation of neurotransmission can have significant downstream effects on neuronal function and communication.
Pharmacokinetics
This compound rapidly penetrates into the brain . The compound’s pharmacokinetic properties, such as its ability to cross the blood-brain barrier, contribute to its bioavailability and efficacy as a therapeutic agent.
Result of Action
The activation of α7 n-AChRs by this compound has several effects at the molecular and cellular levels. It induces large GABA-mediated inhibitory postsynaptic currents and small α-sensitive currents through the activation of presynaptic and somato-dendritic α7 n-AChRs, respectively . This compound also increases long-term potentiation (LTP) in the CA1 field . These changes can enhance synaptic plasticity and improve cognitive function.
Action Environment
It’s worth noting that the efficacy of this compound was retained after repeated treatment, indicating a lack of tachyphylaxia .
Biochemische Analyse
Biochemical Properties
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate interacts primarily with the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The interaction of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate with this receptor results in partial agonism, meaning it activates the receptor but not to its full potential. This partial activation can modulate neurotransmission and has been linked to improvements in cognitive function .
Cellular Effects
The effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate on cells are multifaceted. In neuronal cells, it influences cell signaling pathways by modulating the activity of the alpha-7 nicotinic acetylcholine receptor. This modulation can lead to changes in intracellular calcium levels, which in turn can affect various cellular processes such as gene expression and neurotransmitter release. Additionally, this compound has been shown to have neuroprotective effects, potentially reducing cell death in neurodegenerative conditions .
Molecular Mechanism
At the molecular level, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor. This binding induces a conformational change in the receptor, allowing the influx of cations into the cell. The partial agonism of this compound means that it does not fully activate the receptor, which can prevent overstimulation and potential excitotoxicity. This mechanism is crucial for its therapeutic potential, as it can enhance cognitive function without causing excessive neuronal activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that while initial effects on cellular function are pronounced, there may be a gradual decrease in efficacy, highlighting the importance of understanding its stability and degradation pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate vary with dosage. At lower doses, the compound can enhance cognitive function and provide neuroprotection. At higher doses, there may be adverse effects such as toxicity and behavioral changes. These findings underscore the need for careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is metabolized primarily in the liver. The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within the body. Its distribution is not uniform, with higher concentrations observed in specific brain regions, particularly those involved in cognitive function .
Subcellular Localization
The subcellular localization of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate is primarily within the neuronal cell membrane, where it interacts with the alpha-7 nicotinic acetylcholine receptor. This localization is critical for its function, as it needs to be in close proximity to the receptor to exert its effects. Additionally, there may be some localization within intracellular compartments, which could influence its overall activity and function .
Vorbereitungsmethoden
The synthesis of SSR180711 involves several steps, starting with the preparation of the core structure, 1,4-diazabicyclo[3.2.2]nonane. This is followed by the esterification of the carboxylic acid group with 4-bromophenol. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide to facilitate the esterification process . Industrial production methods are not widely documented, but the synthesis likely follows similar steps with optimizations for large-scale production.
Analyse Chemischer Reaktionen
SSR180711 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die Bromphenylgruppe modifizieren, was möglicherweise zur Dehalogenierung führt.
Substitution: Das Bromatom in der 4-Bromphenylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethanolat. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
SSR180711 ist einzigartig in seiner selektiven partiellen Agonistenaktivität an den Alpha-7-Nikotin-Acetylcholinrezeptoren. Ähnliche Verbindungen umfassen:
PHA-543613: Ein weiterer selektiver Alpha-7-Rezeptoragonist mit ähnlichen kognitionsverbessernden Eigenschaften.
PNU-120596: Ein positiver allosterischer Modulator der Alpha-7-Rezeptoren, der die Wirkung von endogenem Acetylcholin verstärkt.
NS-1738: Ein weiterer positiver allosterischer Modulator mit potenziellen kognitiven Vorteilen.
Im Vergleich zu diesen Verbindungen bietet die partielle Agonistenaktivität von this compound ein Gleichgewicht zwischen Wirksamkeit und Rezeptordesensitivierung, was es zu einem einzigartigen und wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.
Biologische Aktivität
1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, also known as SSR180711, is a compound that has garnered significant attention for its biological activities, particularly in the context of neuropharmacology. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical and Physical Properties
- Chemical Formula: C14H17BrN2O2
- Molecular Weight: 325.2 g/mol
- CAS Number: 298198-52-4
This compound primarily acts as a selective partial agonist at the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial in modulating neurotransmission in the central nervous system (CNS). The binding of this compound to nAChR induces a conformational change that facilitates the influx of cations such as sodium and calcium ions into neurons, leading to enhanced neurotransmitter release and improved synaptic plasticity.
Key Mechanisms:
- Partial Agonism: Activates the receptor but does not fully stimulate it, preventing potential excitotoxicity.
- Modulation of Neurotransmission: Influences pathways related to cognitive functions and neuroprotection.
Cognitive Enhancement
Research indicates that this compound may improve cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. In animal models, administration of this compound has shown promising results in enhancing cognitive performance in tasks predictive of therapeutic efficacy for these disorders .
Neuroprotective Effects
This compound exhibits neuroprotective properties by reducing neuronal cell death in various neurodegenerative conditions. Its interaction with nAChR may help mitigate oxidative stress and inflammation, which are key contributors to neuronal damage .
In Vitro Studies
In vitro studies have demonstrated that this compound increases intracellular calcium levels in neuronal cells, which is associated with enhanced neurotransmitter release. This effect is crucial for synaptic transmission and overall cognitive function .
In Vivo Studies
In vivo studies have shown that this compound can significantly improve cognitive performance in rodent models. For example:
- Memory Tasks: Rodents treated with this compound displayed improved performance in memory tasks compared to control groups.
- Behavioral Assessments: Behavioral tests indicated reduced anxiety-like behaviors, suggesting potential anxiolytic effects alongside cognitive enhancement .
Case Studies
- Schizophrenia Model:
-
Alzheimer's Disease Model:
- Another study focused on an Alzheimer's disease model where this compound treatment resulted in reduced amyloid-beta plaque formation and improved synaptic function, highlighting its potential role in modifying disease progression.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLOZRCLQMJJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047359 | |
Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298198-52-4 | |
Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 298198-52-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SSR-180711 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.